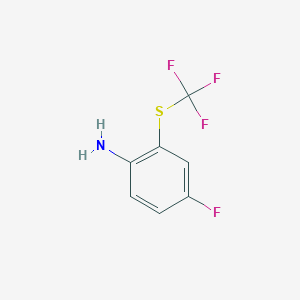

4-Fluoro-2-(trifluoromethylthio)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F4NS |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

4-fluoro-2-(trifluoromethylsulfanyl)aniline |

InChI |

InChI=1S/C7H5F4NS/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 |

InChI Key |

QCINPGSEXYKQCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)SC(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethylthio Aniline and Its Analogues

Classical Synthetic Approaches

The synthesis of fluorinated anilines, including structures analogous to 4-Fluoro-2-(trifluoromethylthio)aniline, has traditionally relied on multi-step sequences starting from readily available precursors. These methods often involve functional group interconversions and aromatic substitution reactions.

Multi-Step Synthesis from Precursors

The classical synthesis of functionalized anilines often begins with substituted nitroaromatics, which can be subsequently reduced to the corresponding amino group. For instance, the synthesis of 4-fluoroaniline (B128567) is commonly achieved through the hydrogenation of 4-fluoronitrobenzene. nih.gov This reduction is typically carried out using catalysts like palladium on carbon (Pd/C) in a solvent such as methanol. chemicalbook.com One-step processes from nitrobenzene (B124822) have also been developed, employing catalysts like PdCl2-V2O5 with carbon monoxide as the reducing agent, or PtO2 with BF3-HF as a fluorinating agent and hydrogen as the reductant, achieving high yields. chemicalbook.com

Similarly, more complex analogues like 2,3,4-trifluoroaniline (B1293922) can be synthesized from precursors such as 1,2,3,4-tetrafluorobenzene. google.comgoogle.com This process involves a high-pressure reaction with liquefied ammonia (B1221849) in the presence of a solvent like triethylamine (B128534) or propylene (B89431) glycol and a copper powder catalyst. google.comgoogle.com Another example is the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline, which can be prepared from p-chlorobenzotrifluoride through a sequence of chlorination to form 3,4,5-trichlorobenzotrifluoride, followed by an amination reaction. justia.com

While a direct multi-step synthesis for this compound is not extensively documented in these classical terms, a plausible route can be inferred from the synthesis of its analogue, 4-(trifluoromethylthio)aniline. This synthesis starts from 4-nitrobromobenzene and proceeds through several key steps:

Methylthiolation : Reaction with sodium methyl mercaptide.

Chlorination and Fluorination : To convert the methylthio group to a trifluoromethylthio group.

Reduction : Hydrogenation of the nitro group to yield the final aniline (B41778).

A similar strategy could be envisioned for the target molecule, likely starting from a precursor that already contains the 4-fluoro substituent.

Photochemical Reaction Conditions

Photochemical methods offer an alternative pathway for the introduction of fluorinated groups onto an aromatic ring. While specific photochemical syntheses for this compound are not prominently reported, the principles can be understood from related trifluoromethylation reactions of anilines. These reactions often proceed via a radical mechanism, initiated by the photochemical decomposition of a suitable trifluoromethyl source.

For example, the ortho-trifluoromethylation of anilines has been achieved using picolinamide (B142947) as a directing group and an iron catalyst under UV irradiation. In this process, acetone (B3395972) can act as a low-cost radical initiator, generating the CF3 radical from Langlois' reagent (sodium triflinate). This method has been successfully applied to a broad range of substrates.

Modern Trifluoromethylthiolation Strategies

More recent synthetic efforts have focused on the development of efficient and direct methods for introducing the trifluoromethylthio (SCF3) group. These modern strategies often rely on the use of specialized electrophilic trifluoromethylthiolating reagents.

Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation has emerged as a powerful tool for the synthesis of SCF3-containing compounds. This approach involves the reaction of a nucleophilic substrate, such as an aniline, with a reagent that acts as an electrophilic "SCF3+" source.

A variety of electrophilic trifluoromethylthiolating reagents have been developed to overcome the challenges associated with handling highly toxic and gaseous reagents like trifluoromethanesulfenyl chloride (CF3SCl). researchgate.net These modern reagents are typically more stable, easier to handle, and offer a broader scope of applications.

Key developments in this area include:

Trifluoromethanesulfenamides : These reagents, such as N-tert-butyl-N-chlorotrifluoromethanesulfenamide, are effective for the trifluoromethylthiolation of various nucleophiles, including amines. beilstein-journals.orgnih.gov They can react directly with amines to form trifluoromethylsulfanylamines. beilstein-journals.orgnih.gov

N-(Trifluoromethylthio)phthalimide : This is a shelf-stable and efficient electrophilic SCF3 reagent. It has been used in the catalytic asymmetric trifluoromethylthiolation of various compounds and can react with a wide range of nucleophiles. kaust.edu.sa

Trifluoromethanesulfinyl Chloride (CF3SOCl) : This reagent has been used for the C-H trifluoromethylthiolation of electron-rich heterocycles and ketones under catalyst-free conditions. nih.govresearchgate.net It can also be used for the trifluoromethylthiolation of thiols and benzeneselenols. nih.gov

Below is a table summarizing some of the key electrophilic trifluoromethylthiolating reagents:

Interactive Data Table: Electrophilic Trifluoromethylthiolation Reagents| Reagent Name | Chemical Formula | Key Features |

|---|---|---|

| Trifluoromethanesulfenyl Chloride | CF3SCl | Highly reactive but toxic and gaseous. researchgate.net |

| Trifluoromethanesulfenamide | CF3SNHR | Efficient for trifluoromethylthiolation of amines and carbon nucleophiles. beilstein-journals.orgnih.gov |

| N-(Trifluoromethylthio)phthalimide | C9H4F3NO2S | Shelf-stable, versatile, used in asymmetric synthesis. kaust.edu.sa |

| Trifluoromethanesulfinyl Chloride | CF3SOCl | Used for C-H trifluoromethylthiolation without a catalyst. nih.govresearchgate.net |

The mechanism of electrophilic trifluoromethylthiolation can vary depending on the reagent and substrate. For the direct N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide, the reaction can proceed through a transamination process, particularly with secondary amines. beilstein-journals.org This often requires deprotonation of the amine with a strong base like butyllithium (B86547) prior to the addition of the trifluoromethylthiolating reagent. nih.gov

In cases involving the trifluoromethylthiolation of aromatic rings, the mechanism often involves an electrophilic aromatic substitution pathway. The electron-rich aniline derivative attacks the electrophilic sulfur atom of the trifluoromethylthiolating reagent. This forms a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the trifluoromethylthiolated aniline product.

Recent studies on related photochemical reactions have also highlighted the potential for mechanisms involving single electron transfer (SET) and the formation of electron donor-acceptor (EDA) complexes, especially when using reagents like N-(trifluoromethylthio)phthalimide under visible light irradiation. researchgate.net These pathways involve the generation of a trifluoromethylthio radical, which then adds to the aromatic system.

Nucleophilic Trifluoromethylthiolation

The introduction of the trifluoromethylthio (SCF3) group via nucleophilic pathways represents a significant strategy in the synthesis of trifluoromethylthiolated compounds. This approach fundamentally involves the reaction of a nucleophilic "SCF3" source with an electrophilic substrate. However, the direct generation and use of the trifluoromethylthiolate anion (CF3S⁻) is challenging due to its instability. wikipedia.org Consequently, the field has focused on developing stable and effective reagents that can deliver the SCF3 moiety under specific reaction conditions.

Reagents and Their Development

The development of effective nucleophilic trifluoromethylthiolating agents has been crucial for advancing this area of chemistry. Early methods were hampered by the lack of stable, easy-to-handle sources of the CF3S nucleophile. Over time, several classes of reagents have emerged to address this challenge.

One of the most significant advancements has been the development and use of metallic trifluoromethylthiolates, particularly silver trifluoromethylthiolate (AgSCF3) and copper trifluoromethylthiolate (CuSCF3). researchgate.netacs.org These reagents are stable, readily available solids that serve as effective sources of the trifluoromethylthio group. researchgate.net They have been successfully employed in the trifluoromethylthiolation of various substrates, including sterically hindered α-bromoamides, under mild conditions. acs.org For instance, AgSCF3 has been used for the C(sp)-SCF3 bond formation in bromoalkynones, leading to ynonyl trifluoromethyl sulfides. nih.gov

Another important nucleophilic reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as Ruppert's reagent. wikipedia.orgnih.gov While primarily used for trifluoromethylation, its application has been extended to trifluoromethylthiolation. In a notable approach, the reaction of TMSCF3 with elemental sulfur in the presence of an oxidant can generate a nucleophilic trifluoromethylthiolating species for the construction of C-SCF3 bonds. nih.gov

Researchers have also developed new stable equivalents of the trifluoromethyl anion from fluoroform, which can react with nonenolizable carbonyl compounds, showcasing the continuous effort to find safer and more accessible nucleophilic reagents. nih.gov The table below summarizes key nucleophilic trifluoromethylthiolating reagents.

| Reagent Name | Chemical Formula | Key Applications |

| Silver(I) trifluoromethanethiolate | AgSCF3 | Trifluoromethylthiolation of bromoalkynones and α-bromoamides. acs.orgnih.gov |

| Copper(I) trifluoromethanethiolate | CuSCF3 | Synthesis of sterically hindered α-SCF3-substituted amides. acs.org |

| (Trifluoromethyl)trimethylsilane | (CH3)3SiCF3 | Used with elemental sulfur for oxidative trifluoromethylthiolation. nih.gov |

Mechanistic Investigations of Nucleophilic Pathways

The mechanism of nucleophilic trifluoromethylthiolation is highly dependent on the reagent and the substrate. While it was once widely believed that the free trifluoromethyl anion (CF3⁻) was purely a transient species, work by Prakash and coworkers demonstrated that it could be produced and characterized with a [K(18-crown-6)]+ countercation. wikipedia.org This finding has implications for understanding the reactive species in nucleophilic reactions.

In the context of trifluoromethylthiolation, the pathway often involves the in-situ generation of a reactive "CF3S⁻" equivalent from a stable precursor. For instance, with reagents like AgSCF3, the reaction with an electrophile such as a bromoalkynone is proposed to proceed through a nucleophilic substitution mechanism where the trifluoromethylthio group displaces the bromide. nih.gov

For reactions involving TMSCF3 and elemental sulfur, the mechanism is conceptualized as an oxidative trifluoromethylthiolation. nih.gov In this process, a nucleophilic substrate (like an aryl boronic acid) and the nucleophilic trifluoromethylthiolating reagent (generated from TMSCF3 and sulfur) react in the presence of an oxidant. This opens up pathways beyond traditional nucleophilic substitution, expanding the scope to include cross-coupling type reactions. nih.gov

Mechanistic studies on related nucleophilic fluorination reactions highlight the importance of the reaction environment, including the role of cations, counterions, and catalysts like crown ethers, in influencing the reaction pathway and suppressing side reactions like elimination. researchgate.net These principles are relevant to understanding and optimizing nucleophilic trifluoromethylthiolation reactions, where controlling the reactivity of the nucleophilic species is paramount to achieving high yields and selectivity.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has provided powerful and versatile tools for the synthesis of fluorinated and fluoroalkylated anilines. These methods often allow for high selectivity and functional group tolerance under milder conditions than traditional approaches. Palladium- and copper-based systems have been particularly prominent in this field.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application has been extended to the formation of C-CF3 and C-N bonds in the synthesis of fluorinated anilines.

One significant strategy involves the C-H activation of anilines or their derivatives. For example, an acetamino group can direct a palladium(II) catalyst to achieve ortho-trifluoromethylation of an aromatic C-H bond, providing an efficient route to ortho-CF3 acetanilides. acs.org This method leverages a directing group to control regioselectivity. The proposed catalytic cycle involves the coordination of the directing group to the palladium center, followed by C-H activation, reaction with a trifluoromethyl source, and reductive elimination to yield the product. acs.org

Another approach is the palladium-catalyzed cross-coupling of fluoroalkylamines with aryl halides. nih.gov This method allows for the synthesis of fluorinated anilines from readily available starting materials. The challenge with these reactions is the potential instability of the fluoroalkylaniline products under typical coupling conditions (heat and strong base). The use of weaker bases like potassium phenoxide (KOPh) and specialized phosphine (B1218219) ligands (e.g., AdBippyPhos) has been shown to facilitate these couplings in high yield with low catalyst loadings. nih.gov Mechanistic studies indicate that the turnover-limiting step is often the reductive elimination from the palladium center to form the C-N bond, a step that is influenced by the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Furthermore, palladium-catalyzed para-C-H arylation of anilines has been achieved using a "metalla-tautomerism" approach. nih.gov This strategy uses a bulky temporary shielding group on the aniline nitrogen and a large phosphine ligand on the palladium catalyst to direct the functionalization exclusively to the para position, avoiding the more common ortho-arylation. nih.gov

The table below presents examples of palladium-catalyzed reactions for the synthesis of functionalized anilines.

| Reaction Type | Key Features | Substrates | Catalyst System |

| Directed C-H Trifluoromethylation | Acetamino directing group for ortho-selectivity. acs.org | Acetanilides | Pd(OAc)2 |

| C-N Cross-Coupling | Coupling of fluoroalkylamines with aryl halides using a weak base. nih.gov | Fluoroalkylamines, Aryl bromides/chlorides | [Pd(allyl)Cl]2 / AdBippyPhos |

| Directed C-H Arylation | Temporary shielding group for para-selectivity. nih.gov | N-Tritylanilines, Aryl halides | Pd(OAc)2 / tBu3P |

Copper-Promoted Trifluoromethylthiolation

Copper-catalyzed and -promoted reactions have become a highly effective and practical means of introducing the trifluoromethylthio group onto aromatic rings, including anilines. These methods often utilize readily available and inexpensive reagents.

A prominent method involves a copper-promoted, one-pot, two-step synthesis of aryl(trifluoromethyl)sulfanes from anilines. rawdatalibrary.net In this process, anilines are first converted to their corresponding diazonium salts, which then react with a trifluoromethylthio source. An inexpensive and accessible source for this transformation is sodium trifluoromethanesulfinate (CF3SO2Na), which is employed in the presence of a copper salt and a phosphine reducing agent. rawdatalibrary.netresearcher.life The copper salt is crucial as it promotes the conversion to the trifluoromethylthio anion. rawdatalibrary.net

Another effective trifluoromethylthiolating reagent for this type of transformation is silver trifluoromethylthiolate (AgSCF3). In a copper(I)-promoted reaction, arenediazonium salts react with AgSCF3 to afford the corresponding trifluoromethylthiolated arenes in moderate yields under mild conditions. researchgate.net

The general mechanism for the copper-mediated Sandmeyer-type trifluoromethylation (which is analogous to trifluoromethylthiolation) involves the formation of a CuCF3 species. beilstein-journals.org This species interacts with the diazonium salt, leading to the release of nitrogen gas and the formation of an aryl radical. The aryl radical then combines with the copper-bound CF3 group to form the final product and regenerate the copper(I) catalyst. beilstein-journals.org A similar radical pathway is likely operative in the trifluoromethylthiolation reactions.

The table below summarizes copper-promoted trifluoromethylthiolation reactions of aniline derivatives.

| SCF3 Source | Substrate | Catalyst/Promoter | Key Features | Ref. |

| CF3SO2Na | Anilines | Copper salt / Phosphine reducing agent | One-pot, two-step process via diazonium salt intermediate. | rawdatalibrary.net |

| AgSCF3 | Arenediazonium salts | Copper(I) | Mild reaction conditions. | researchgate.net |

Directed C-H Fluorination/Fluoroalkylation

Direct C-H functionalization offers an atom-economical approach to synthesizing fluorinated and fluoroalkylated molecules by avoiding pre-functionalization steps. Directing groups play a critical role in controlling the regioselectivity of these transformations.

Visible-light photocatalysis has emerged as a powerful tool for these reactions. The electron-rich character of anilines makes them suitable substrates for reactions with electrophilic fluoroalkyl radicals generated under photocatalytic conditions. nih.gov These reactions can be catalyzed by various systems, including iridium or ruthenium complexes and organic dyes like Rose Bengal. nih.gov

For achieving regioselectivity, C-H activation can be directed by functionalities within the substrate. For instance, decatungstate photocatalysis can be used for C-H fluorination and fluoroalkylation. rsc.org In certain substrates, cationic ammonium (B1175870) groups on aniline derivatives can direct hydrogen atom transfer (HAT) to a specific position, accelerating the reaction through electrostatic effects. rsc.org

The acetamino group, as mentioned in the palladium catalysis section, is a well-established directing group for ortho-C-H functionalization. acs.org Similarly, other nitrogen-containing groups can direct catalysts to specific C-H bonds. The choice of catalyst and directing group is essential for achieving the desired regiochemical outcome, whether it be ortho, meta, or para functionalization. While ortho- and meta-directing strategies are more common, methods for para-selective C-H functionalization are also being developed, often requiring more elaborate directing group strategies. nih.gov

Advanced Reaction System Design

Modern organic synthesis increasingly relies on innovative reactor technologies to handle reactive intermediates safely and improve reaction efficiency. For the synthesis of trifluoromethylthiolated compounds, where reagents can be volatile or unstable, advanced reactor designs are particularly advantageous.

The in situ generation of reactive species is a cornerstone of safe and efficient chemical synthesis, minimizing the need to handle and store toxic or unstable reagents. Two-chamber reactors, such as the COware® system, exemplify this approach by spatially separating reagent generation from the chemical reaction. acs.org This design typically consists of two interconnected chambers where a gaseous reagent, generated in the first chamber, diffuses into the second chamber to react with the substrate. acs.org

This methodology is highly applicable to trifluoromethylthiolation. For instance, bis(trifluoromethyl)disulfide (B1220189) (CF3SSCF3), a volatile and toxic reagent, can be generated in situ in one chamber from stable precursors like the Langlois reagent (sodium triflinate, CF3SO2Na) activated by triphenylphosphine (B44618) (PPh3) and N-bromosuccinimide (NBS). researchgate.net The generated CF3SSCF3 can then be utilized in the second chamber for direct trifluoromethylthiolation reactions. researchgate.net

Applying this to the synthesis of this compound, 4-fluoroaniline would be placed in the reaction chamber, while the trifluoromethylthiolating agent is generated in the precursor chamber. This setup avoids the direct handling of the hazardous SCF3 source and allows for precise control over the reaction. acs.orgresearchgate.net Another approach involves the in situ generation of electrophilic trifluoromethylthio species from silver(I) trifluoromethanethiolate (AgSCF3) and an oxidant like trichloroisocyanuric acid, a strategy that provides a practical and easily handled source for the SCF3 group. nih.gov

Table 1: Conceptual Application of a Two-Chamber Reactor for Trifluoromethylthiolation

| Chamber | Contents | Process | Purpose |

|---|---|---|---|

| Chamber 1 (Reagent Generation) | Langlois Reagent (CF3SO2Na), PPh3, NBS | Generation of gaseous CF3SSCF3 | Safe, in situ production of the trifluoromethylthiolating agent. researchgate.net |

| Chamber 2 (Reaction) | 4-Fluoroaniline, Solvent, Catalyst (if required) | Reaction with diffused CF3SSCF3 | Synthesis of this compound. |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. illinois.edu This methodology is valuable in both laboratory and industrial settings, often leading to improved yields, milder reaction conditions, and avoidance of expensive or hazardous solvents. researchgate.netphasetransfer.com The catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, acts as a shuttle, transporting a reactant from one phase (e.g., an aqueous phase) to the other (e.g., an organic phase) where the reaction occurs. illinois.edu

In the context of trifluoromethylthiolation, PTC has been successfully employed to achieve asymmetric reactions, highlighting its utility in creating chiral molecules. researchgate.netnih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids or BINOL have enabled highly enantioselective α-functionalization reactions. illinois.eduresearchgate.net For example, the asymmetric trifluoromethylthiolation of isoxazolidin-5-ones has been developed using Maruoka-type N-spiro ammonium catalysts under phase-transfer conditions, yielding products with high enantiomeric ratios. researchgate.netnih.gov

For the synthesis of this compound or its analogues, a PTC system could be designed where an aqueous solution containing the trifluoromethylthiolate anion (SCF3⁻) is reacted with 4-fluoroaniline in an organic solvent. The phase-transfer catalyst would transport the SCF3⁻ anion across the phase boundary into the organic layer to react with the aniline substrate, which may be activated by a directing group.

Table 2: Examples of Phase-Transfer Catalysts in Fluoroalkylation Reactions

| Catalyst Type | Example Catalyst | Application | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Derived | N-[p-(Trifluoromethyl)benzyl] cinchoninium bromide | Asymmetric methylation of indanones | phasetransfer.com |

| N-Spiro Ammonium Salt | Maruoka Catalyst (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-derived ammonium salt) | Asymmetric α-trifluoromethylthiolation of isoxazolidin-5-ones | researchgate.netnih.gov |

| BINOL-Derived | Quaternary ammonium bromides derived from BINOL | Enantioselective fluorination of β-keto esters | illinois.edu |

| Amide-Based | Amide derivatives of Cinchona alkaloids | Enantioselective trifluoromethylthiolation of pyrazolones | researchgate.net |

Regioselective Synthesis Strategies

Achieving regioselectivity is a critical challenge in the functionalization of substituted aromatic rings. For 4-fluoroaniline, the strongly activating amino group and the moderately activating fluorine atom both direct electrophiles to the ortho and para positions. To achieve substitution specifically at the 2-position (ortho to the amino group and meta to the fluorine), strategies involving directing groups are often necessary.

One effective strategy is the use of a removable directing group that positions a catalyst to favor reaction at a specific C-H bond. A picolinamide directing group, for instance, has been used for the iron-catalyzed ortho-trifluoromethylation of anilines. rsc.org In this process, the aniline is first acylated with picolinic acid. The resulting picolinamide acts as a bidentate ligand, coordinating to the metal catalyst and directing the trifluoromethylation to the adjacent C-H bond. rsc.org This approach could be adapted for trifluoromethylthiolation.

Another relevant approach is the synthesis of ortho-trifluoromethoxylated aniline derivatives, which proceeds via O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular migration of the OCF3 group. nih.gov A similar pathway could be envisioned for the SCF3 group. Furthermore, a cascade reaction involving an AlCl3-catalyzed C-H thiocyanation followed by a Langlois-type trifluoromethylation has been shown to afford aryl trifluoromethyl thioethers with high regioselectivity, typically at the most electron-rich and sterically accessible position. nih.gov

Table 3: Strategies for Regioselective Functionalization of Anilines

| Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| Directing Group | Picolinamide-assisted, Fe-promoted C-H functionalization under UV irradiation. | Enables selective ortho-functionalization of the aniline ring. The directing group can be removed post-reaction. | rsc.org |

| Intramolecular Migration | Synthesis of N-aryl-N-(trifluoromethoxy)acetamides followed by thermal rearrangement. | Provides access to ortho-trifluoromethoxylated anilines. Analogous strategy for SCF3 is plausible. | nih.gov |

| C-H Thiocyanation/ Fluoroalkylation | AlCl3-catalyzed thiocyanation with N-thiocyanatosuccinimide (NTS) followed by trifluoromethylation. | Exceptional regioselectivity for the most electron-rich, sterically least hindered position. | nih.gov |

Yield Optimization and Scalability Studies

Optimizing reaction yield and ensuring scalability are crucial for the practical application of any synthetic method, particularly for producing intermediates for pharmaceuticals or agrochemicals. Optimization typically involves the systematic variation of reaction parameters such as catalyst, solvent, temperature, and reagent stoichiometry. researchgate.net

For the synthesis of aryl trifluoromethyl thioethers, scalability has been addressed through multi-step sequences suitable for industrial production. One patented method describes the production of 4-(trifluoromethylthio)anilines from 4-(trichloromethylthio)aniline intermediates. google.com The latter are prepared and subsequently fluorinated using agents like hydrogen fluoride (B91410) (HF). This approach is noted for its potential for high yields using industrially available reagents and relatively simple facilities, making it suitable for large-scale synthesis. google.com

Protocols that are amenable to gram-scale synthesis and can be performed in a one-pot fashion are also highly desirable as they reduce waste and simplify procedures. nih.govmdpi.com For example, the synthesis of ortho-trifluoromethoxylated aniline derivatives has been shown to be amenable to gram-scale production. nih.gov The optimization process for a new trifluoromethylthiolation reaction would involve screening different electrophilic SCF3 sources (e.g., N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)saccharin), catalysts (if applicable), and solvents to maximize the conversion and isolated yield of the desired product, this compound. researchgate.net

Table 4: Parameters for Yield Optimization in Trifluoromethylthiolation Reactions

| Parameter | Variables to Screen | Objective | Reference |

|---|---|---|---|

| SCF3 Reagent | N-(Trifluoromethylthio)phthalimide, N-(Trifluoromethylthio)saccharin, AgSCF3/oxidant, CF3SO2Na | Identify the most reactive and selective reagent for the specific substrate. | nih.govresearchgate.net |

| Catalyst | Lewis acids (e.g., AlCl3), transition metals (e.g., Cu, Fe), organocatalysts, phase-transfer catalysts. | Improve reaction rate, selectivity, and yield under mild conditions. | rsc.orgnih.gov |

| Solvent | Aprotic (e.g., DCM, Toluene, THF), polar aprotic (e.g., DMA, DMF), aqueous/organic biphasic systems. | Ensure solubility of reactants and influence reaction pathway and rate. | researchgate.net |

| Temperature | Varying from low temperatures (-78°C) to elevated temperatures (e.g., 120°C). | Control reaction kinetics and minimize side product formation. | nih.govresearchgate.net |

| Additives/Bases | Inorganic or organic bases (e.g., Cs2CO3, Et3N) to neutralize acids or activate substrates. | Facilitate specific reaction steps and improve overall efficiency. | nih.gov |

Reaction Pathways and Mechanistic Investigations

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The outcome of such reactions with 4-Fluoro-2-(trifluoromethylthio)aniline is determined by the combined directing effects of its substituents.

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electrons into the ring via resonance. wikipedia.orgbyjus.com Conversely, the fluorine atom is a deactivating group due to its inductive electron withdrawal, but it also directs ortho and para because of resonance donation. wikipedia.org The trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing and deactivating, primarily through induction, and is expected to act as a meta-director to its own position.

Given the substitution pattern, the positions open for electrophilic attack are 3, 5, and 6. The directing effects are summarized below:

-NH₂ group (at C1): Activates and directs towards C2 (blocked), C4 (blocked), and C6.

-SCF₃ group (at C2): Deactivates and directs towards C4 (blocked) and C6.

-F group (at C4): Deactivates and directs towards C3 and C5.

The most likely position for electrophilic attack is C6, as it is activated by the powerful amino group and to a lesser extent by the -SCF₃ group's meta-directing influence. The C5 position is another possibility, influenced by the ortho-directing effect of the fluorine atom. However, the strong activation from the amino group typically dominates. The reaction proceeds via a cationic cyclohexadienyl intermediate, also known as an arenium ion or Wheland intermediate, which is stabilized by resonance. wikipedia.orgbyjus.com The final step is the deprotonation of this intermediate to restore aromaticity.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Influence of -NH₂ (C1) | Influence of -SCF₃ (C2) | Influence of -F (C4) | Overall Likelihood of Attack |

| C3 | - | Weakly Deactivated | Ortho (Directed) | Low |

| C5 | - | Weakly Deactivated | Ortho (Directed) | Moderate |

| C6 | Para (Strongly Directed) | Meta (Directed) | - | High |

Nucleophilic Substitution Reaction Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, primarily involving the displacement of the fluoride (B91410) ion. The SNAr mechanism is favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). nih.gov

In this compound, the trifluoromethylthio group at the ortho position and the amino group at the para position relative to the fluorine atom both contribute to activating the ring for nucleophilic attack at C4. The strongly electron-withdrawing -SCF₃ group is particularly effective at stabilizing the negative charge of the Meisenheimer complex through induction. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of the resonance-stabilized anionic intermediate. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring. Such reactions have been noted for other ortho-fluoroaniline derivatives, which serve as precursors for bicyclic heterocycles. ossila.com

Radical Reaction Mechanisms in Fluorination

The introduction of fluoroalkyl groups onto aniline (B41778) derivatives can proceed through radical mechanisms, often initiated by photoredox catalysis. conicet.gov.ar While specific studies on this compound are not prevalent, general mechanisms suggest that a fluoroalkyl radical (e.g., •CF₃) could be generated from a suitable precursor like CF₃I or a Togni reagent. conicet.gov.armdpi.com

This electrophilic radical would preferentially attack the electron-rich positions of the aniline ring. The amino group strongly activates the ortho and para positions towards this type of attack. In this molecule, the para position is blocked, and one ortho position is occupied. Therefore, the radical would likely attack the other ortho position (C6). The reaction would proceed via a cyclohexadienyl radical intermediate. conicet.gov.ar Subsequent oxidation and deprotonation would yield the final substituted product.

Catalytic Effects and Co-catalyst Roles

Various catalytic systems are employed for reactions involving substituted anilines.

Lewis Acids: In electrophilic reactions like trifluoromethylthiolation, a dual catalytic system of a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide) can be used to generate the electrophilic species. acs.org

Transition Metals: Palladium, platinum, and silver catalysts are widely used. For instance, silver catalysts have been effective in the ortho-C-H trifluoromethylation of anilines. researchgate.net Palladium and platinum catalysts are often used in hydrogenation reactions, such as the reduction of a nitro group to form the aniline itself. chemicalbook.com

Photoredox Catalysts: Ruthenium or iridium complexes, as well as organic dyes like Rose Bengal, are used in visible-light-induced reactions to generate radical species under mild conditions. conicet.gov.armdpi.com

Promoting Solvents: Solvents like hexafluoroisopropanol (HFIP) have been shown to play a key role in certain reactions involving anilines. HFIP can form hydrogen-bonding networks that activate reagents and stabilize polar or radical intermediates, altering reactivity and enhancing selectivity. nih.gov

Table 2: Potential Catalytic Systems for Transformations of this compound

| Reaction Type | Catalyst/Promoter | Function |

| Electrophilic Substitution | Iron(III) Chloride / Diphenyl Selenide | Generation of electrophile |

| C-H Functionalization | Silver (Ag) salts | Activation of C-H bond for substitution |

| Radical Reactions | Ru/Ir photocatalysts, Organic Dyes | Generation of radical species via single-electron transfer |

| General Activation | Hexafluoroisopropanol (HFIP) | Stabilization of intermediates via H-bonding |

Electronic and Steric Influence of Substituents on Reactivity

The reactivity of this compound is a balance of competing electronic and steric effects.

Electronic Effects: The primary electronic conflict is between the strong electron-donating resonance effect of the -NH₂ group and the strong inductive electron-withdrawing effects of the -F and -SCF₃ groups. The -NH₂ group increases the ring's nucleophilicity, making it more susceptible to electrophilic attack, while the -F and -SCF₃ groups decrease it. wikipedia.orgbyjus.com For nucleophilic substitution, the withdrawing groups dominate, activating the ring by stabilizing the negative charge of the intermediate.

Steric Effects: The trifluoromethylthio group at the C2 position poses significant steric hindrance. This bulkiness can impede reactions at the adjacent C1-amino group and the C3 position. For example, reactions involving the nitrogen atom of the amino group may be slower compared to an aniline without an ortho substituent. This steric hindrance is a known factor that can reduce reaction rates and influence the regioselectivity of substitution. rsc.org

Identification and Characterization of Reaction Intermediates

Direct characterization of intermediates for reactions of this compound is not widely reported, but they can be inferred from well-established mechanisms.

Electrophilic Aromatic Substitution: The key intermediate is the arenium ion (or Wheland intermediate). For an attack at the C6 position, the positive charge of this cation would be resonance-stabilized by the ring and, most significantly, by the lone pair of the amino group.

Nucleophilic Aromatic Substitution: The reaction proceeds through a Meisenheimer complex . When a nucleophile attacks the C4 position, a negative charge develops on the ring, which is delocalized and stabilized by the electron-withdrawing -SCF₃ group at the ortho position.

Radical Substitution: The intermediate in a radical reaction is a cyclohexadienyl radical . This species is neutral but will rapidly undergo further reaction (typically oxidation) to form a cation, which then loses a proton to give the final product. conicet.gov.ar

Base-Catalyzed Pathways: In some substitution reactions, a zwitterionic intermediate can be formed, which is then deprotonated in a rate-limiting step. rsc.org

The stability of these intermediates is often enhanced by catalysts or specific solvents. For example, HFIP can stabilize polar intermediates like the arenium ion through its hydrogen-bonding network. nih.gov

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific compound This compound is not available in publicly accessible databases. While data exists for structurally similar isomers and related compounds, the specific spectroscopic and crystallographic information required to construct a scientifically accurate article as per the requested outline could not be located.

The requested data, including Proton Nuclear Magnetic Resonance (¹H NMR), Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography, is essential for a thorough characterization and structural elucidation of the molecule.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy at this time. Further original research and publication of the findings for this compound would be required to populate the outlined sections with factual data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying organic molecules, providing a balance between accuracy and computational cost. DFT calculations can be employed to determine a wide range of properties for 4-Fluoro-2-(trifluoromethylthio)aniline.

Theoretical studies on similar aniline (B41778) derivatives, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have utilized DFT methods like B3LYP and B3PW91 with various basis sets (e.g., 6-31G** and 6-311++G**) to analyze their structural and electronic properties. researchgate.net These studies often involve the calculation of optimized molecular geometries, vibrational frequencies (FT-IR and FT-Raman), and electronic properties like HOMO-LUMO energy gaps. researchgate.net For this compound, a similar approach would elucidate the influence of the fluorine and trifluoromethylthio substituents on the aniline ring.

Key electronic and spectroscopic parameters that can be predicted using DFT include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequencies: Predicting infrared and Raman spectra to aid in experimental characterization. For related molecules like 2,4-difluoroanisole, DFT calculations have been used to assign vibrational modes. ijrte.org

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict 1H and 13C NMR chemical shifts, which is invaluable for structure elucidation. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the molecule's overall polarity |

Note: The values in this table are illustrative and based on typical ranges observed for similar fluorinated aniline compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. For instance, computational studies on the reaction of 4-methyl aniline with OH radicals have been performed using methods like M06-2X and CCSD(T) to map out the potential energy surface and determine reaction kinetics. mdpi.com

A similar computational approach for this compound could involve:

Identifying Intermediates and Transition States: Locating the structures of all transient species along a reaction coordinate.

Calculating Activation Energies: Determining the energy barriers for each step of a reaction, which allows for the prediction of reaction rates and the most likely mechanism.

Investigating Reaction Kinetics: Using theories like Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients over a range of temperatures and pressures. mdpi.com

These studies can provide a detailed, step-by-step understanding of how the compound is formed or how it interacts with other chemical species, which is often difficult to probe experimentally.

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations provide a quantitative understanding of a molecule's intrinsic properties and its propensity to react in certain ways. These calculations go beyond simple electronic structure to explore concepts like charge distribution, bond order, and reactivity indices.

For this compound, these calculations can reveal:

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule. ijrte.orgmdpi.com This can explain the stability contributions from interactions between filled and empty orbitals.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or NBO population analysis) can provide insights into the molecule's polarity and reactive sites. researchgate.net

Table 2: Illustrative Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Definition | Predicted Trend |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate to high, due to electronegative F and SCF3 groups |

| Electrophilicity Index (ω) | Propensity to accept electrons | Moderate, influenced by the electron-withdrawing groups |

| Nucleophilicity Index (N) | Propensity to donate electrons | Moderate, influenced by the lone pair on the nitrogen atom |

Note: The trends in this table are qualitative predictions based on the known effects of the substituent groups.

Rational Design Principles for Fluorinated Aniline Derivatives

The insights gained from computational studies on this compound can be used to establish rational design principles for new derivatives with tailored properties. By systematically modifying the structure in silico and calculating the resulting changes in properties, researchers can guide synthetic efforts toward molecules with enhanced activity or desired characteristics.

For example, if the goal is to develop a new pharmaceutical intermediate, computational studies can help in designing derivatives with improved binding affinity to a target receptor. This often involves understanding and optimizing non-covalent interactions like hydrogen bonds and halogen bonds. nih.gov The rational design process for derivatives of this compound could involve:

Structure-Activity Relationship (SAR) Studies: Computationally generating a library of related compounds by varying substituents on the aniline ring and predicting their properties. This can help in identifying key structural features that govern a particular activity. rsc.orgnih.gov

Tuning Electronic Properties: By adding electron-donating or electron-withdrawing groups at different positions, the HOMO-LUMO gap, polarity, and reactivity of the molecule can be fine-tuned.

Optimizing Intermolecular Interactions: Designing molecules that can form specific hydrogen bonds, halogen bonds, or other non-covalent interactions with a target molecule.

This computational pre-screening can significantly reduce the time and resources required for experimental synthesis and testing. rsc.org

Applications of 4 Fluoro 2 Trifluoromethylthio Aniline As a Key Synthetic Intermediate

Building Block for Diverse Heterocyclic Scaffolds

4-Fluoro-2-(trifluoromethylthio)aniline is a potent building block for the synthesis of a wide array of heterocyclic compounds. The amino group and the activated aromatic ring can participate in various cyclization reactions to form fused ring systems. Fluorinated anilines, in general, are excellent precursors for creating bicyclic and tricyclic heterocycles that are significant in drug discovery.

The reactivity of this aniline (B41778) derivative allows for its use in constructing nitrogen-containing heterocycles. For instance, similar fluorinated ortho-phenylenediamines are used in polymer-supported synthesis to produce libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov The general strategies involve reactions where the aniline nitrogen acts as a nucleophile to form new rings. The presence of the fluorine atom can also facilitate nucleophilic aromatic substitution to build further complexity. The construction of these molecular frameworks is crucial for developing new therapeutic agents.

Table 1: Examples of Heterocyclic Scaffolds Derived from Aniline Precursors

| Heterocyclic System | General Precursor Type | Significance |

|---|---|---|

| Benzimidazoles | o-Phenylenediamines | Core structure in various pharmaceuticals |

| Quinoxalinones | o-Phenylenediamines | Found in biologically active compounds |

| Benzodiazepinediones | o-Phenylenediamines | Important class of psychoactive drugs |

Precursor in the Synthesis of Aryl(trifluoromethyl)sulfanes

Aryl(trifluoromethyl)sulfanes, also known as aryl trifluoromethyl sulfides, are a class of compounds that have gained significant attention due to the unique properties conferred by the trifluoromethylthio (-SCF3) group. This group is highly lipophilic and electron-withdrawing, which can improve a drug candidate's ability to cross cell membranes and enhance its metabolic stability. researchgate.net

This compound serves as a key precursor for more complex aryl(trifluoromethyl)sulfanes. The synthesis of these compounds can proceed through various routes, often involving the introduction of the trifluoromethylthio group onto an aromatic ring or the modification of a sulfur-containing precursor. researchgate.net For example, a common strategy for synthesizing 4-(trifluoromethylthio)aniline involves a multi-step process starting from 4-nitrobromobenzene, which is converted to 4-(trifuroromethylthio)nitrobenzene and then reduced to the final aniline product. asianpubs.org The aniline group on this compound can be further modified through reactions such as diazotization or acylation, allowing for the incorporation of the fluoro- and trifluoromethylthio-substituted aryl moiety into a larger molecular structure while retaining the core aryl(trifluoromethyl)sulfane framework.

Intermediate in the Formation of Triarylmethane Derivatives

Triarylmethanes (TRAMs) are a class of compounds with a diverse range of applications, including as dyes, photochromic agents, and fluorescent probes. rsc.org Aniline-based TRAMs are particularly important due to their interesting properties and biological activities. rsc.org

The synthesis of these structures can be efficiently achieved through a double Friedel-Crafts reaction between anilines and aldehydes. rsc.orgresearchgate.net In this context, this compound can act as the nucleophilic aniline component. The reaction typically involves the acid-catalyzed condensation of two equivalents of the aniline with one equivalent of an aldehyde. The electron-donating nature of the amine group activates the aromatic ring for electrophilic substitution at the positions ortho and para to it. This reaction provides a direct method to synthesize symmetrical and unsymmetrical triarylmethane derivatives incorporating the specific fluorine and trifluoromethylthio substituents. researchgate.net

Table 2: General Reaction for Aniline-Based Triarylmethane Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|

Utility in Late-Stage Functionalization and Diversification of Organic Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex molecule at a late step in the synthesis. mpg.dewikipedia.org This approach allows for the rapid generation of analogues of a lead compound for structure-activity relationship (SAR) studies. The trifluoromethylthio (-SCF3) group is highly sought after for LSF because of its ability to enhance lipophilicity and metabolic stability. rsc.orgresearchgate.net

While this compound itself is a building block, its synthesis and use are intimately related to the principles of LSF. The methods used to introduce the -SCF3 group onto aromatic rings are often designed to be tolerant of other functional groups, making them suitable for LSF. rsc.orgresearchgate.net Electrophilic trifluoromethylthiolating reagents have been developed to introduce the -SCF3 group directly onto (hetero)aromatic compounds. researchgate.net Therefore, synthetic routes utilizing intermediates like this compound provide access to molecules that can be further diversified, embodying the core principles of LSF by incorporating this valuable functional group early, which can then be carried through subsequent synthetic steps. This allows chemists to explore chemical space efficiently and optimize the properties of drug candidates. rsc.org

Development of Advanced Materials Precursors

Fluorinated organic molecules are critical in the development of advanced materials due to their unique electronic and physical properties. Fluorinated anilines, in particular, serve as important intermediates for materials used in electronics and photonics. google.com For example, they are used as raw materials for synthesizing liquid crystal compounds, where the polarity and rigidity conferred by the fluorine substituents are highly desirable. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.